N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

ACAT inhibition diphenylthiazole SAR cardiovascular target

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 324758-94-3) is a synthetic small molecule (MF: C28H20N2O2S; MW: 448.5 g/mol) characterized by a 4,5-diphenyl-substituted thiazole core linked via an amide bond to a 4-phenoxybenzamide moiety. The compound belongs to the diphenylthiazole benzamide class, a scaffold with established precedent as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor and cyclooxygenase (COX) inhibitor pharmacophore.

Molecular Formula C28H20N2O2S
Molecular Weight 448.54
CAS No. 324758-94-3
Cat. No. B2388017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
CAS324758-94-3
Molecular FormulaC28H20N2O2S
Molecular Weight448.54
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H20N2O2S/c31-27(22-16-18-24(19-17-22)32-23-14-8-3-9-15-23)30-28-29-25(20-10-4-1-5-11-20)26(33-28)21-12-6-2-7-13-21/h1-19H,(H,29,30,31)
InChIKeyPFRDTFRXSRVEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 324758-94-3): Structural Identity and Physicochemical Profile for Research Procurement


N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 324758-94-3) is a synthetic small molecule (MF: C28H20N2O2S; MW: 448.5 g/mol) characterized by a 4,5-diphenyl-substituted thiazole core linked via an amide bond to a 4-phenoxybenzamide moiety [1]. The compound belongs to the diphenylthiazole benzamide class, a scaffold with established precedent as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor and cyclooxygenase (COX) inhibitor pharmacophore [2]. Its computed XLogP3 of 7.0, six rotatable bonds, and high molecular weight distinguish it from simpler thiazole-phenoxybenzamide analogs and position it as a lipophilic, conformationally versatile research probe [1].

Why N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide Cannot Be Interchanged with In-Class Analogs


Within the thiazole-phenoxybenzamide chemical space, the combination of a 4,5-diphenyl-substituted thiazole ring and a para-phenoxybenzamide appendage creates a distinct steric and electronic profile compared to either mono-phenyl thiazoles (e.g., N-(4-methylthiazol-2-yl)-3-phenoxybenzamide) or alkyl-substituted diphenylthiazole benzamides . The Romeo et al. (1999) ACAT inhibitor study demonstrated that removal of the 5-phenyl substituent or replacement of the thiazole ring with imidazole abolished or significantly reduced inhibitory activity in the 4,5-diphenylthiazole series [1]. Furthermore, the para-phenoxy substitution pattern on the benzamide ring confers a different conformational landscape compared to meta-substituted analogs, potentially influencing target binding and selectivity profiles. These structural features render simple one-to-one substitution with commercially available thiazole benzamide analogs scientifically unjustified without confirmatory comparative data.

Quantitative Differentiation Evidence for N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 324758-94-3)


Structural Complexity Advantage: 4,5-Diphenylthiazole Core vs. Simpler Thiazole Scaffolds in ACAT Inhibition

The 4,5-diphenylthiazole core is essential for ACAT inhibitory activity within this chemotype. Romeo et al. (1999) demonstrated that analogs lacking the 5-phenyl substituent (simpler mono-phenyl or methyl thiazoles) showed markedly reduced or absent ACAT inhibition compared to the 4,5-diphenylthiazole-bearing compounds. The most active compounds in that series, N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea (11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (16), achieved IC50 values in the low micromolar range [1]. While direct IC50 data for the target compound 324758-94-3 in the same assay are not publicly available, the presence of the intact 4,5-diphenylthiazole core is a prerequisite for engaging this validated biological target.

ACAT inhibition diphenylthiazole SAR cardiovascular target

Physicochemical Differentiation: Lipophilicity and Molecular Complexity vs. WAY-621924 Analog

The target compound (MW 448.5, XLogP3 7.0, 6 rotatable bonds) [1] exhibits substantially higher lipophilicity and molecular complexity compared to the simpler analog N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (WAY-621924, MW ~310, fewer rotatable bonds) . An XLogP3 difference of approximately 3-4 log units corresponds to an estimated 1,000-10,000 fold difference in octanol-water partition coefficient, indicating profoundly different membrane permeability and solubility profiles. This physicochemical divergence translates to distinct handling requirements (DMSO solubility, assay buffer compatibility) and differential protein binding or membrane partitioning behavior.

physicochemical property drug-likeness LogP comparison

Para- vs. Meta-Phenoxybenzamide Substitution: Regioisomeric Differentiation with Biological Implications

The target compound features a 4-phenoxybenzamide (para-substituted) moiety, whereas the commonly available analog N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide incorporates a 3-phenoxybenzamide (meta-substituted) arrangement [1]. This regioisomeric difference alters the relative orientation of the amide linkage and the terminal phenoxy group, which can affect hydrogen bonding geometry, target complementarity, and conformational preferences. In the PARP10 inhibitor series (Venkannagari et al., 2021), 3-phenoxybenzamides and 4-phenoxybenzamides displayed distinct selectivity profiles against different PARP family members, with 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide exhibiting divergent PARP10 selectivity [2].

regioisomer structure-activity relationship phenoxybenzamide

Multi-Target Potential: Diphenylthiazole Core as a Privileged Scaffold for Kinase and COX Inhibition

The diphenylthiazole scaffold has been validated as a privileged structure for multi-target anticancer and anti-inflammatory drug discovery. In a 2017 study by Abdelazeem et al., diphenylthiazole derivatives demonstrated dual EGFR and BRAF kinase inhibition: compound 10b achieved EGFR IC50 of 0.4 μM and BRAF IC50 of 1.3 μM, while compound 17b showed EGFR IC50 of 0.2 μM and BRAF IC50 of 1.7 μM [1]. In the COX inhibition space, related diphenylthiazole-thiazolidinone hybrids (compounds 13b, 14, 15b) exhibited COX inhibitory activity with IC50 values between 2.03 and 12.27 μM [2]. These class-level data establish the diphenylthiazole core as capable of engaging multiple therapeutically relevant protein targets, suggesting the target compound 324758-94-3 may exhibit similar multi-target engagement potential.

drug discovery scaffold multi-target diphenylthiazole

Recommended Research Application Scenarios for N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 324758-94-3)


Scaffold-Hopping and Hit Expansion in ACAT or Cardiovascular Target Programs

Based on the validated 4,5-diphenylthiazole scaffold for ACAT inhibition established by Romeo et al. (1999), where 4,5-diphenyl substitution was essential for target engagement [1], this compound serves as a structurally distinct amide-linked variant for hit expansion libraries. The para-phenoxybenzamide moiety offers an alternative vector for physicochemical property modulation compared to the urea and alkanamide series originally characterized.

Selectivity Profiling of 4-Phenoxybenzamide Regioisomers Against PARP or Related Enzyme Families

Given that 3-phenoxybenzamides and 4-phenoxybenzamides have shown divergent selectivity in PARP enzyme panels (Venkannagari et al., 2021) [2], this compound is a logical candidate for inclusion in selectivity screening panels to define the contribution of the 4,5-diphenylthiazole scaffold to PARP family member discrimination, extending structure-activity relationships beyond simple phenyl-substituted benzamides.

Multi-Target Kinase/COX Inhibitor Discovery Using Diphenylthiazole Privileged Scaffold

The diphenylthiazole core has demonstrated multi-target activity against EGFR (IC50 0.2-0.4 μM), BRAF (IC50 1.3-1.7 μM), and COX enzymes (IC50 2.03-12.27 μM) [3]. This compound, with its unique 4-phenoxybenzamide substitution, represents a probe for exploring whether the phenoxy substituent modulates the selectivity window between kinase and COX inhibitory activities, potentially yielding compounds with tailored dual-inhibition profiles for oncology applications.

Physicochemical Benchmarking for Lipophilic Thiazole Library Design

With a computed XLogP3 of 7.0 and molecular weight of 448.5 g/mol [4], this compound occupies a distinct lipophilic-chemical space relative to simpler thiazole-phenoxybenzamide analogs. It is suitable as a reference standard in permeability, solubility, and protein binding assays to define the upper boundary of acceptable lipophilicity within diphenylthiazole-based compound libraries, informing medicinal chemistry design rules for lead optimization.

Quote Request

Request a Quote for N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.